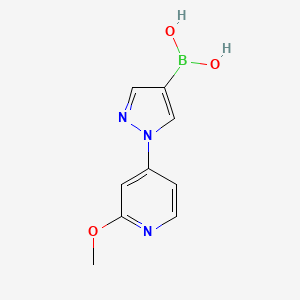
(1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methoxypyridine moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between boronic acids and halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like ethanol or water) under mild temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a packed column containing a catalyst, which facilitates the reaction under controlled conditions .
化学反应分析
Types of Reactions: (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted pyrazole derivatives .
科学研究应用
(1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用机制
The mechanism of action of (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biochemical effects .
相似化合物的比较
2-Methylpyridines: These compounds share the pyridine moiety but differ in their substitution patterns and reactivity.
Pyridin-2-yl Pyrimidine Derivatives: These compounds have a pyrimidine ring instead of a pyrazole ring and exhibit different biological activities.
Uniqueness: The uniqueness of (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid lies in its combination of a boronic acid group with a methoxypyridine-substituted pyrazole ring. This structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C9H10BN3O3 |
|---|---|
分子量 |
219.01 g/mol |
IUPAC 名称 |
[1-(2-methoxypyridin-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O3/c1-16-9-4-8(2-3-11-9)13-6-7(5-12-13)10(14)15/h2-6,14-15H,1H3 |
InChI 键 |
CJFRIMLNOXHTBK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)C2=CC(=NC=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




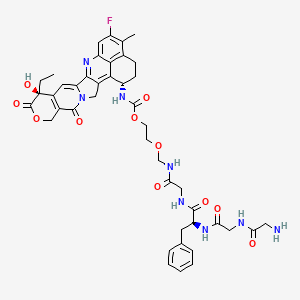
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
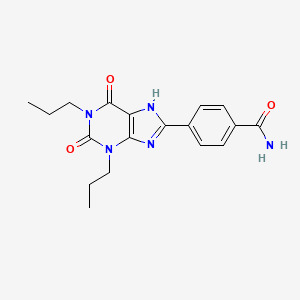
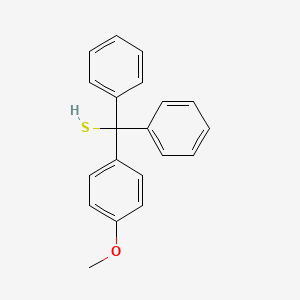

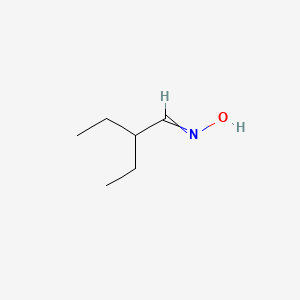
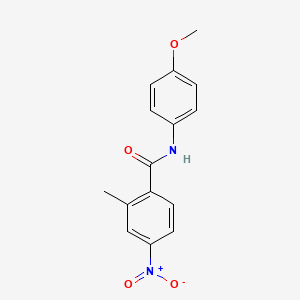

![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)

